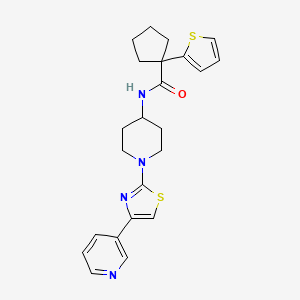

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS2/c28-21(23(9-1-2-10-23)20-6-4-14-29-20)25-18-7-12-27(13-8-18)22-26-19(16-30-22)17-5-3-11-24-15-17/h3-6,11,14-16,18H,1-2,7-10,12-13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLEKAIXVLMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(CC3)C4=NC(=CS4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound features a unique combination of pyridine, thiazole, and piperidine moieties, which contribute to its diverse biological activities.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 390.5 g/mol. Its structure includes multiple functional groups that are crucial for its biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4OS |

| Molecular Weight | 390.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its potential as:

1. Enzyme Inhibitor:

It has shown promise in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

2. Receptor Modulator:

The compound may act as a modulator for certain receptors, influencing physiological responses that could lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that derivatives of similar structures can induce cell cycle arrest and apoptosis in cancer cell lines. One study highlighted the inhibitory activity against mPGES-1, an enzyme linked to inflammation and cancer progression, with compounds showing IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties. In vitro studies using disk diffusion methods revealed promising antibacterial effects against various bacterial strains . These findings suggest that the compound may contribute to the development of new antimicrobial agents.

Anti-inflammatory Effects

Inhibition of mPGES-1 by this compound could also lead to reduced production of prostaglandin E2 (PGE2), a mediator in inflammatory processes. This mechanism is crucial for developing anti-inflammatory drugs that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Case Study 1: Anticancer Efficacy

A derivative of the compound was tested on A549 lung cancer cells, showing significant cytotoxicity and inducing apoptosis after 24 hours of exposure. The results indicated a dose-dependent increase in subG0/G1 phase cells, suggesting effective cancer cell death mechanisms .

Case Study 2: Antimicrobial Screening

In a comparative study against standard antibiotics like Gentamicin, the compound demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, establishing the potential for therapeutic applications in treating bacterial infections .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as mPGES-1, which is linked to inflammation and cancer development. Studies report IC50 values in the low micromolar range, indicating potent inhibitory effects .

Case Study : A derivative of this compound was tested on A549 lung cancer cells, demonstrating significant cytotoxicity and inducing apoptosis after 24 hours of exposure. The results indicated a dose-dependent increase in subG0/G1 phase cells, suggesting effective cancer cell death mechanisms.

Antimicrobial Activity

The compound and its structural analogs have been evaluated for their antimicrobial properties. In vitro studies using disk diffusion methods revealed promising antibacterial effects against various bacterial strains.

Case Study : In a comparative study against standard antibiotics like Gentamicin, the compound demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, establishing its potential for therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

The inhibition of mPGES-1 by this compound could lead to reduced production of prostaglandin E2 (PGE2), a mediator in inflammatory processes. This mechanism is crucial for developing anti-inflammatory drugs that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Findings

The biological activity of this compound can be summarized as follows:

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirm aromatic protons (δ 7.0–8.5 ppm for pyridine/thiophene), piperidine CH2 (δ 2.5–3.5 ppm), and cyclopentane carboxamide (δ 1.6–2.1 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the thiazole and piperidine rings .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

How can researchers evaluate the compound’s biological activity in kinase inhibition assays?

Advanced Research Question

- Kinase Profiling : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays to measure IC50 values. Include staurosporine as a positive control .

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays. Compare dose-response curves (0.1–100 µM) with reference drugs (e.g., doxorubicin) .

- Contradiction Analysis : If conflicting activity data arise (e.g., high in vitro vs. low cellular potency), assess membrane permeability via PAMPA or Caco-2 models .

What strategies address poor pharmacokinetic properties, such as rapid in vivo clearance?

Advanced Research Question

- Prodrug Design : Modify the carboxamide group to ester prodrugs (e.g., tert-butyl ester) to enhance lipophilicity and oral absorption .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-oxidation). Introduce electron-withdrawing groups (e.g., CF3) to block degradation .

- Formulation : Use nanocarriers (e.g., PLGA nanoparticles) to improve bioavailability. Characterize encapsulation efficiency via dialysis .

How should researchers resolve discrepancies in reported biological activity across studies?

Advanced Research Question

- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays, serum-free media in cell studies) .

- Structural Confirmation : Re-analyze batches with discordant activity via XRD (for crystalline derivatives) to rule out polymorphism .

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cells .

What computational methods predict the compound’s binding mode to therapeutic targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to pyridinyl-thiazole and hydrophobic interactions with cyclopentane .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

How can regioselectivity challenges during thiazole ring synthesis be mitigated?

Basic Research Question

- Precursor Design : Use tert-butyloxycarbonyl (Boc)-protected amines to direct cyclization to the desired position .

- Catalytic Optimization : Employ CuI/1,10-phenanthroline in THF to enhance regioselectivity during heterocycle formation .

- Monitoring : Track reaction progress with in-situ IR to detect intermediates and adjust stoichiometry .

What safety and toxicity profiles should be prioritized in preclinical studies?

Advanced Research Question

- Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg). Monitor organ histopathology (liver, kidneys) .

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50 <10 µM is concerning) .

- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.